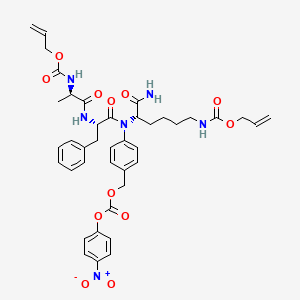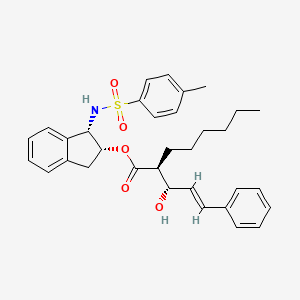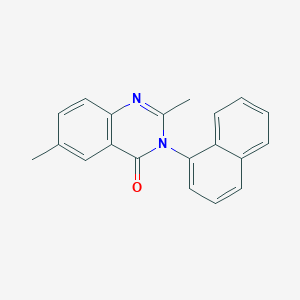
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩は、複雑な構造を持つ化学化合物です。
準備方法
合成経路と反応条件
2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩の合成は、一般的に複数のステップを含みます。一般的な方法には、ピペラジンとtert-ブトキシカルボニルクロリドを反応させてtert-ブトキシカルボニルピペラジンを生成させるものがあります。この中間体は、特定の条件下で4-クロロフェニル酢酸と反応させ、最終生成物を得ます。反応条件には、ジクロロメタンなどの溶媒やトリエチルアミンなどの触媒の使用が含まれることがよくあります。
工業生産方法
工業的な設定では、この化合物の製造は、自動反応器を使用した大規模合成を含みます。このプロセスは、収率と純度が最適化されており、再結晶やクロマトグラフィーなどの精製ステップが含まれることがよくあります。
化学反応の分析
反応の種類
2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が含まれる場合があります。
置換: 特にクロロフェニル基で、求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水溶液中の水酸化ナトリウム。
生成される主な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: 置換フェニル誘導体の生成。
科学研究への応用
2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩は、科学研究にいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして使用されます。
生物学: 生体分子との相互作用について研究されています。
産業: 先端材料やポリマーの合成に使用されます。
科学的研究の応用
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩の作用機序は、神経伝達物質受容体やイオンチャネルなどの分子標的との相互作用を含みます。ピペラジン誘導体として、これらの標的上の特定の部位に結合し、その活性の変化につながることがあります。正確な分子経路と標的は、現在も調査中です。
類似化合物の比較
類似化合物
- 2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)酢酸二水和物
- 4-(2-アミノエチル)ピペラジン-1-カルボン酸tert-ブチルエステル
独自性
類似化合物と比較して、2-(4-(tert-ブトキシカルボニル)ピペラジン-1-イル)-2-(4-クロロフェニル)酢酸塩酸塩は、tert-ブトキシカルボニル基とクロロフェニル基の両方の存在など、特定の構造上の特徴のためにユニークです。
類似化合物との比較
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both a tert-butoxycarbonyl group and a chlorophenyl group
特性
CAS番号 |
1956309-66-2 |
|---|---|
分子式 |
C17H24Cl2N2O4 |
分子量 |
391.3 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H |
InChIキー |
WJUQSNBNPQNKOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)


![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)


![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)

![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

